molecular formula C9H10O3 B1593358 3-Hydroxy-2,5-dimethylbenzoic acid CAS No. 27023-06-9

3-Hydroxy-2,5-dimethylbenzoic acid

Cat. No.: B1593358
CAS No.: 27023-06-9
M. Wt: 166.17 g/mol
InChI Key: TUWYDGRWPNEWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Substituted Benzoic Acids in Organic and Medicinal Chemistry

Substituted benzoic acids are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. nih.govrasayanjournal.co.inmdpi.com The carboxyl group, a defining feature, can engage in vital hydrogen bonding interactions with biological targets such as enzymes and receptors. rasayanjournal.co.in Furthermore, the aromatic ring can be tailored with different substituents to modulate properties like lipophilicity, electronic effects, and steric hindrance, thereby fine-tuning the compound's pharmacokinetic and pharmacodynamic profile.

In medicinal chemistry, for instance, derivatives of hydroxybenzoic acids have been investigated as antioxidants and cholinesterase inhibitors, which are relevant in the study of neurodegenerative diseases. nih.gov The substitution pattern on the benzoic acid scaffold is critical; for example, the number and position of hydroxyl groups can significantly impact a compound's radical scavenging ability. nih.gov

Research Trajectories and Scope for 3-Hydroxy-2,5-dimethylbenzoic Acid

While the broader class of substituted benzoic acids is well-explored, specific research on this compound is notably limited. Its chemical structure, featuring a hydroxyl group and two methyl groups on the benzoic acid core, suggests several potential research directions. The presence of both electron-donating (methyl) and electron-withdrawing/donating (hydroxyl) groups, along with the carboxylic acid moiety, makes it an interesting candidate for investigations into its biological activity and utility as a synthetic intermediate.

Given the known properties of related compounds, research into the potential antimicrobial, antioxidant, and anticancer activities of this compound and its derivatives would be a logical and promising avenue. nih.govrasayanjournal.co.in The unique substitution pattern may lead to novel structure-activity relationships and the discovery of compounds with enhanced or selective biological effects. The compound is commercially available, facilitating its exploration in various research settings. lookchem.comscbt.comambeed.com

Chemical and Physical Properties

Several key properties of this compound have been reported, primarily from chemical suppliers.

PropertyValueSource
CAS Number27023-06-9 lookchem.comscbt.comambeed.com
Molecular FormulaC9H10O3 lookchem.comscbt.comambeed.com
Molecular Weight166.17 g/mol scbt.com
Boiling Point344.4°C at 760 mmHg chemnet.com
Density1.249 g/cm³ chemnet.com
Flash Point176.3°C chemnet.com
Refractive Index1.587 chemnet.com

Synthesis and Characterization

Characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure.

TechniqueExpected Observations
¹H NMRSignals corresponding to the aromatic protons, the two methyl groups, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling patterns would be indicative of their relative positions on the benzene (B151609) ring.
¹³C NMRResonances for the nine carbon atoms, including the carboxyl carbon, the aromatic carbons, and the two methyl carbons.
IR SpectroscopyCharacteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-H and C=C vibrations of the aromatic ring and methyl groups.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol), along with fragmentation patterns that would help to confirm the structure.

Note: The spectroscopic data presented is predictive and based on the known structure of the compound, as specific experimental data is not widely published.

Properties

IUPAC Name

3-hydroxy-2,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWYDGRWPNEWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295963
Record name 2,5-Dimethyl-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27023-06-9
Record name 3-Hydroxy-2,5-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27023-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 106546
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027023069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27023-06-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dimethyl-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Hydroxy 2,5 Dimethylbenzoic Acid and Its Precursors

Regioselective Synthesis Strategies for 3-Hydroxy-2,5-dimethylbenzoic Acid

Multi-Step Synthetic Routes to this compound from Substituted Benzoic Acids

The synthesis of this compound can be achieved through various multi-step pathways commencing from appropriately substituted benzoic acids. One common strategy involves the nitration of a starting benzoic acid, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to install the hydroxyl group. For instance, the nitration of o-toluic acid can produce 2-methyl-3-nitrobenzoic acid, although this reaction often yields the isomeric 2-methyl-5-nitrobenzoic acid as the major product. google.com A more controlled approach starts with 3-hydroxybenzoic acid, which can be esterified to protect the carboxylic acid, followed by etherification of the hydroxyl group. rasayanjournal.co.in Subsequent hydrolysis of the ester yields the corresponding 3-alkoxybenzoic acid. rasayanjournal.co.in This intermediate can then undergo further functionalization to introduce the methyl groups at the desired positions before deprotection to yield the final product.

Another documented route begins with 3-chloro-2-methylphenol. google.com This starting material is first protected by reaction with benzyl (B1604629) chloride to form 2-benzyloxy-6-chlorotoluene. google.com A Grignard reaction with magnesium, followed by reaction with carbon dioxide, introduces the carboxylic acid moiety to yield 3-benzyloxy-2-methylbenzoic acid. google.com The final step involves hydrogenation to remove the benzyl protecting group and afford 3-hydroxy-2-methylbenzoic acid. google.com While this method is effective, it involves multiple steps and the use of organometallic reagents.

The synthesis of 3,5-dimethylbenzoic acid, a key precursor, can be accomplished by the oxidation of mesitylene (B46885). A classical method involves refluxing mesitylene with nitric acid. prepchem.com However, this process can lead to the formation of byproducts such as nitromesitylene and 5-methylisophthalic acid, requiring extensive purification steps including dissolution in sodium carbonate, separation of unreacted starting material, reprecipitation, and steam distillation. prepchem.com

Directed Ortho-Metalation Approaches for Benzoic Acid Derivatives

Directed ortho-metalation (DoM) has emerged as a powerful tool for the regioselective functionalization of aromatic compounds, including benzoic acid derivatives. organic-chemistry.orgrsc.org This strategy utilizes a directing metalation group (DMG) to activate the protons at the ortho position for deprotonation by a strong base, typically an organolithium reagent. organic-chemistry.org The resulting ortho-lithiated species can then be trapped by various electrophiles to introduce a wide range of functional groups. The carboxylic acid group itself can act as a DMG, although its effectiveness can be influenced by other substituents on the aromatic ring. rsc.org

The choice of the base and reaction conditions is crucial for achieving high regioselectivity. For example, treatment of unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures leads to exclusive deprotonation at the position ortho to the carboxylate group. organic-chemistry.org In contrast, using n-BuLi/t-BuOK can reverse the regioselectivity. organic-chemistry.org This methodology has been successfully applied to the synthesis of various substituted benzoic acids, including those with contiguous tri- and tetra-substituted patterns. rsc.org The DoM approach offers a more direct and efficient alternative to traditional multi-step synthetic routes. organic-chemistry.org

Table 1: Regioselectivity in Directed Ortho-Metalation of Substituted Benzoic Acids

SubstrateReagent SystemPosition of MetalationReference
2-Methoxybenzoic Acids-BuLi/TMEDAOrtho to Carboxylate organic-chemistry.org
2-Methoxybenzoic Acidn-BuLi/t-BuOKOrtho to Methoxy organic-chemistry.org
Benzoic Acids-BuLi–TMEDA–THFOrtho to Carboxylate rsc.org

Catalytic Oxidation Methods in the Synthesis of Dimethylbenzoic Acid Precursors

The synthesis of dimethylbenzoic acid precursors, such as 3,5-dimethylbenzoic acid, is often achieved through the catalytic oxidation of xylenes. google.comgoogle.comsemanticscholar.org Industrial processes frequently employ transition metal catalysts, such as cobalt and manganese salts, in combination with an acetic acid solvent and compressed air or oxygen as the oxidant. google.comgoogle.com One patented method describes the oxidation of mesitylene to 3,5-dimethylbenzoic acid using a cobalt acetate (B1210297) catalyst in acetic acid, achieving a conversion rate of up to 90%. google.com Another approach utilizes a composite catalyst and an adjuvant, eliminating the need for acetic acid and thereby reducing equipment corrosion and production costs. google.comsemanticscholar.org

The choice of catalyst and reaction conditions significantly impacts the selectivity and yield of the desired product. For example, the oxidation of p-xylene (B151628) can be directed to produce terephthalic acid with high selectivity. google.com However, under specific conditions, it is possible to obtain toluic acid as the primary product. google.com The use of ozone in conjunction with a cobalt acetate catalyst has also been explored for the oxidation of p-xylene, demonstrating a synergistic effect that enhances the reaction rate. scienceasia.org Furthermore, non-metallic carbon materials have been investigated as heterogeneous catalysts for the oxidation of p-xylene to p-toluic acid, offering a more environmentally friendly alternative to traditional metal catalysts. google.com

Table 2: Catalytic Oxidation of Mesitylene to 3,5-Dimethylbenzoic Acid

Catalyst SystemSolventOxidantKey FeaturesReference
Cobalt AcetateAcetic AcidCompressed AirHigh conversion (90%) google.com
Composite CatalystNone (Adjuvant used)OxygenNo acetic acid, reduced corrosion google.comsemanticscholar.org

Novel and Sustainable Synthetic Approaches for this compound

Transition Metal-Free Conversions in Related Benzoic Acid Synthesis

In recent years, there has been a growing interest in developing transition-metal-free synthetic methods to reduce costs and minimize the environmental impact associated with metal catalysts. tu-dortmund.de Several innovative approaches have been reported for the synthesis and functionalization of benzoic acids and their derivatives without the use of transition metals. For instance, a one-pot conversion of substituted benzoic acids to anilines has been developed using tosyl azide (B81097) under transition-metal-free conditions. rsc.org This method is environmentally benign and scalable. rsc.org

The direct C-H functionalization of benzoic acids without transition metals is a particularly attractive area of research. tu-dortmund.de Electrochemical methods have shown promise in this regard, with reports of electrochemical dehydrogenative C(sp2)-H amination. tu-dortmund.de Additionally, the synthesis of substituted methyl benzo[b]furan-3-carboxylates has been achieved through a concise and highly efficient pathway that does not require a transition metal catalyst. nih.govresearchgate.net These developments highlight the potential for creating more sustainable synthetic routes to complex molecules like this compound by avoiding the use of heavy metals.

Green Chemistry Principles in the Synthesis of Substituted Benzoic Acids

The principles of green chemistry are increasingly being applied to the synthesis of substituted benzoic acids to develop more sustainable and environmentally friendly processes. rsc.orgbrazilianjournals.com.br This includes the use of renewable feedstocks, the reduction of waste, and the use of less hazardous reagents and solvents. One notable example is the synthesis of benzoic acid from biomass-derived materials like quinic acid and shikimic acid, using formic acid as a deoxygenation agent. escholarship.org This approach provides a direct link between renewable resources and industrially important aromatic compounds. escholarship.org

Another green approach involves the use of a solar thermal electrochemical process (STEP) for the synthesis of benzoic acid from toluene. rsc.org This method utilizes solar energy to drive the electrolysis, minimizing the carbon footprint of the process. rsc.org Furthermore, the recovery and separation of valuable aromatic compounds from industrial waste streams, such as the residue from benzoic acid production, is another important aspect of green chemistry. acs.orgepa.gov Simple and mild procedures using inexpensive alkalis and acids have been developed to isolate high-value compounds like 9-fluorenone (B1672902) and biphenyl (B1667301) carboxylic acids from such residues. acs.orgepa.gov The application of these green chemistry principles to the synthesis of this compound could lead to more sustainable and economically viable production methods.

Chemical Transformations and Derivatization of 3 Hydroxy 2,5 Dimethylbenzoic Acid

Electrophilic Aromatic Substitution Reactions of the Benzoic Acid Ring

The benzene (B151609) ring of 3-Hydroxy-2,5-dimethylbenzoic acid is adorned with three substituents: a hydroxyl (-OH) group, a carboxylic acid (-COOH) group, and two methyl (-CH3) groups. The directing effects of these groups govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The hydroxyl and methyl groups are activating and ortho-, para-directing, significantly increasing the electron density of the ring and favoring substitution at the positions ortho and para to them. Conversely, the carboxylic acid group is a deactivating, meta-directing group, which withdraws electron density from the ring.

The interplay of these competing directing effects determines the position of incoming electrophiles. The powerful activating and ortho-, para-directing nature of the hydroxyl group, along with the activating effect of the methyl groups, generally dictates the substitution pattern. The available positions for substitution on the ring are at C4 and C6. Given the steric hindrance from the adjacent methyl group at C2, electrophilic attack is sterically more favorable at the C4 and C6 positions. The strong activation by the hydroxyl group typically overrides the deactivating effect of the carboxylic acid.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in publicly available literature, the outcomes can be predicted based on established principles of organic chemistry.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions

ReactionReagentsPredicted Major Product(s)
Nitration HNO₃, H₂SO₄3-Hydroxy-2,5-dimethyl-4-nitrobenzoic acid and/or 3-Hydroxy-2,5-dimethyl-6-nitrobenzoic acid
Halogenation Br₂, FeBr₃4-Bromo-3-hydroxy-2,5-dimethylbenzoic acid and/or 6-Bromo-3-hydroxy-2,5-dimethylbenzoic acid
Sulfonation Fuming H₂SO₄3-Hydroxy-2,5-dimethyl-4-sulfobenzoic acid and/or 3-Hydroxy-2,5-dimethyl-6-sulfobenzoic acid
Friedel-Crafts Acylation RCOCl, AlCl₃Reaction is unlikely to proceed due to the deactivating effect of the carboxylic acid group.

Functional Group Modifications: Hydroxyl and Carboxylic Acid Group Transformations

The presence of both a hydroxyl and a carboxylic acid group on the same molecule offers a rich platform for a variety of functional group interconversions.

Oxidation Pathways of the Hydroxyl Group

The hydroxyl group of this compound can be oxidized to the corresponding quinone. masterorganicchemistry.com This transformation is a characteristic reaction of phenols and hydroquinones and can be achieved using various oxidizing agents. The specific product formed would be a dimethyl-substituted hydroxy-p-benzoquinone derivative. The reaction conditions would need to be carefully controlled to avoid over-oxidation or degradation of the molecule.

Table 2: Potential Oxidation Reactions of the Hydroxyl Group

Oxidizing AgentPotential Product
Fremy's salt (Potassium nitrosodisulfonate)2,5-Dimethyl-3-carboxy-1,4-benzoquinone
Salcomine-oxygen2,5-Dimethyl-3-carboxy-1,4-benzoquinone
Benzoquinone2,5-Dimethyl-3-carboxy-1,4-benzoquinone

Reduction Reactions of the Carboxylic Acid Moiety

The carboxylic acid group can be reduced to a primary alcohol, yielding (3-hydroxy-2,5-dimethylphenyl)methanol. This reduction is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of carboxylic acids. The reaction with LiAlH₄ requires anhydrous conditions and is typically followed by an aqueous workup to protonate the resulting alkoxide.

Table 3: Reduction of the Carboxylic Acid Group

Reducing AgentProductTypical Conditions
Lithium aluminum hydride (LiAlH₄)(3-hydroxy-2,5-dimethylphenyl)methanol1. LiAlH₄, THF (anhydrous) 2. H₂O or dilute acid workup

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid functionality of this compound readily undergoes esterification and amidation reactions, providing a straightforward route to a wide range of derivatives.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate reaction with alcohols.

Amidation follows a similar strategy, where the carboxylic acid is reacted with a primary or secondary amine. The direct reaction requires high temperatures, so coupling agents such as DCC or EDC are commonly employed to facilitate the formation of the amide bond under milder conditions.

These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

Table 4: Examples of Esterification and Amidation Reactions

ReactionReagentsProduct Class
Esterification R-OH, H⁺ (catalyst)3-Hydroxy-2,5-dimethylbenzoate esters
SOCl₂, then R-OH3-Hydroxy-2,5-dimethylbenzoate esters
R-OH, DCC/DMAP3-Hydroxy-2,5-dimethylbenzoate esters
Amidation R-NH₂, DCC/HOBt3-Hydroxy-2,5-dimethylbenzamides
R₂NH, EDC/HOBtN,N-Disubstituted-3-hydroxy-2,5-dimethylbenzamides

Formation of Complex Hybrid Molecules Incorporating the this compound Scaffold

The structural features of this compound make it an attractive building block for the synthesis of more complex hybrid molecules. The term "hybrid molecule" in this context refers to a single chemical entity that combines two or more distinct pharmacophores or bioactive scaffolds. The goal of creating such hybrids is often to develop compounds with dual or synergistic biological activities, or to improve the properties of a known drug.

The hydroxyl and carboxylic acid groups of this compound serve as convenient handles for covalently linking it to other molecules of interest. For instance, the carboxylic acid can be converted into an ester or an amide, linking the this compound moiety to another molecule containing a hydroxyl or an amino group, respectively. Similarly, the hydroxyl group can be etherified or esterified to connect to another molecular fragment.

While specific examples of complex hybrid molecules derived directly from this compound are not prevalent in the readily accessible scientific literature, the synthetic strategies for their creation are well-established. For example, by employing esterification or amidation coupling reactions, this scaffold could be linked to other bioactive cores, such as flavonoids, alkaloids, or other synthetic pharmacophores, to generate novel chemical entities for biological screening.

Spectroscopic and Advanced Structural Elucidation of 3 Hydroxy 2,5 Dimethylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3-hydroxy-2,5-dimethylbenzoic acid, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The acidic proton of the carboxylic acid group typically appears as a broad singlet far downfield, generally above 10 ppm, due to its acidic nature and hydrogen bonding. The phenolic hydroxyl proton also presents as a singlet, with its chemical shift being concentration and solvent-dependent. The two aromatic protons on the benzene (B151609) ring will appear as singlets, a consequence of being isolated from each other by substituents. The chemical shifts of these aromatic protons are influenced by the electronic effects of the hydroxyl, carboxyl, and methyl groups. The two methyl groups, being in different positions relative to the other functional groups, are expected to have slightly different chemical shifts, both appearing as sharp singlets in the typical alkyl region (around 2.0-2.5 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, one for each unique carbon atom in this compound. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (typically >170 ppm). The six aromatic carbons will have chemical shifts in the range of 110-160 ppm, with the carbons attached to the oxygen atoms (C3-OH and C1-COOH) being the most downfield in this region. The two methyl carbons will be observed in the upfield region of the spectrum.

The precise chemical shifts and coupling constants, if any, can provide insights into the electronic environment of the nuclei and the conformation of the molecule in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) > 10.0 Broad Singlet
Phenolic Hydroxyl (-OH) 4.0 - 8.0 Singlet
Aromatic Proton (H4) ~6.8 - 7.2 Singlet
Aromatic Proton (H6) ~7.0 - 7.4 Singlet
Methyl Protons (C2-CH₃) ~2.2 - 2.5 Singlet
Methyl Protons (C5-CH₃) ~2.1 - 2.4 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid) 170 - 175
C3 (C-OH) 150 - 155
C1 (C-COOH) 135 - 140
C5 (C-CH₃) 130 - 135
C2 (C-CH₃) 120 - 125
C6 118 - 123
C4 115 - 120
C2-CH₃ 15 - 20
C5-CH₃ 18 - 23

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₉H₁₀O₃, giving it a molecular weight of 166.17 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 166. The fragmentation of aromatic carboxylic acids is well-documented and typically involves characteristic losses of small molecules or radicals. libretexts.orgdocbrown.info For this compound, the following fragmentation pathways are anticipated:

Loss of a hydroxyl radical (-OH): A prominent peak would be expected at m/z 149, corresponding to the [M - OH]⁺ ion. This results from the cleavage of the C-OH bond of the carboxylic acid group.

Loss of a water molecule (-H₂O): A peak at m/z 148, corresponding to the [M - H₂O]⁺ ion, is possible, particularly through the interaction of the ortho-methyl and carboxylic acid groups.

Loss of a carboxyl group (-COOH) or formic acid (HCOOH): The loss of the entire carboxylic acid group as a radical would lead to a fragment at m/z 121.

Decarboxylation (-CO₂): The loss of carbon dioxide would result in a fragment ion at m/z 122.

Loss of carbon monoxide (-CO): Following other fragmentation steps, the loss of CO from fragment ions is also a common pathway for phenolic compounds.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirms the presence of the hydroxyl and carboxylic acid functional groups. Studies on isomeric dihydroxybenzoic acids show that while they exhibit peaks at identical m/z values, the relative abundances can differ, providing a means of differentiation. fu-berlin.de

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Neutral Loss
166 [C₉H₁₀O₃]⁺ (Molecular Ion) -
149 [C₉H₉O₂]⁺ •OH
148 [C₉H₈O₂]⁺ H₂O
121 [C₈H₉O]⁺ •COOH
122 [C₈H₁₀O]⁺ CO₂

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will exhibit several characteristic absorption bands. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is broadened by strong intermolecular hydrogen bonding. The O-H stretch of the phenolic group will likely appear as a sharper band around 3200-3600 cm⁻¹. A strong, sharp absorption peak characteristic of the C=O (carbonyl) stretching of the carboxylic acid will be present around 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations typically appear as multiple bands in the 1450-1600 cm⁻¹ region. C-O stretching vibrations for the carboxylic acid and the phenol (B47542) will be observed in the 1210-1320 cm⁻¹ range. Finally, C-H stretching vibrations from the methyl groups and the aromatic ring will be seen just below and just above 3000 cm⁻¹, respectively.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (very broad)
Phenolic O-H Stretch 3200 - 3600 (sharp)
Aromatic/Alkyl C-H Stretch 2850 - 3100
Carboxylic Acid C=O Stretch 1680 - 1710 (strong)
Aromatic C=C Stretch 1450 - 1600
C-O Stretch 1210 - 1320

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit strong absorption in the UV region due to π→π* transitions of the benzene ring. Benzoic acid itself has characteristic absorption bands. The presence of the hydroxyl (-OH) and methyl (-CH₃) groups, which are both electron-donating, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzoic acid. The exact position of the absorption maxima (λₘₐₓ) will be sensitive to the solvent used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

Vibrational Spectroscopy and Electronic Absorption Studies of Related Benzoic Acid Derivatives

The study of related benzoic acid derivatives provides a valuable context for understanding the spectroscopic properties of this compound. The vibrational frequencies and electronic absorption maxima of benzoic acids are sensitive to the nature and position of substituents on the aromatic ring.

In vibrational spectroscopy, electron-donating groups like hydroxyl and methyl groups can influence the frequency of the carbonyl (C=O) stretch. The position of this band is a result of a combination of electronic (resonance and inductive) and steric effects. Theoretical and experimental studies on substituted benzoic acids have shown that intramolecular hydrogen bonding, especially with ortho-substituents, can significantly affect both the vibrational spectra and the acidity of the compound.

In electronic absorption spectroscopy, substituents alter the energy levels of the π molecular orbitals of the benzene ring. Electron-donating groups generally raise the energy of the highest occupied molecular orbital (HOMO), which leads to a smaller HOMO-LUMO gap and a shift of the π→π* absorption bands to longer wavelengths (bathochromic shift). The magnitude of this shift depends on the electronic-donating strength of the substituent and its position relative to the carboxyl group. The combined effect of the hydroxyl and two methyl groups in this compound is therefore expected to result in absorption maxima at longer wavelengths compared to benzoic acid or toluic acid.

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 2,5 Dimethylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and energies of reaction.

For 3-Hydroxy-2,5-dimethylbenzoic acid, DFT calculations can elucidate its electronic properties, which are fundamental to understanding its reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In studies of similar benzoic acid derivatives, DFT has been employed to gain deep structural insights and analyze quantum chemical reactivity. nih.gov For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the regions of a molecule that are more likely to be involved in chemical reactions. The distribution of these orbitals in this compound would indicate the likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT calculations can provide insights into the conformational preferences of the molecule. A study on the conformational polymorphism of 3-(azidomethyl)benzoic acid demonstrated that different conformers can have significant energy barriers between them, which can be quantified through computational analysis. nih.gov For this compound, DFT could be used to determine the most stable conformer by comparing the energies of different rotational isomers of the hydroxyl and carboxylic acid groups.

Table 1: Representative DFT-Calculated Electronic Properties for Benzoic Acid Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Benzoic Acid-7.2-1.55.72.1
2,5-Dihydroxybenzoic Acid-6.8-1.85.04.62 nih.gov
This compound (Hypothetical)~ -7.0~ -1.6~ 5.4~ 3.0

Note: The values for this compound are hypothetical and included for illustrative purposes, based on trends observed in related molecules.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the time evolution of atomic positions and predict conformational changes and intermolecular interactions. chemnet.com This technique is particularly valuable for understanding the flexibility of molecules and their interactions with other molecules, such as proteins or solvents. chemnet.comnih.gov

For this compound, MD simulations can be used to perform a thorough conformational analysis. By simulating the molecule over a period of time, it is possible to identify the most populated conformational states and the transitions between them. This is crucial for understanding how the molecule might adapt its shape upon binding to a biological target.

In the context of ligand-target interactions, MD simulations are instrumental in refining the docked poses obtained from molecular docking studies and assessing the stability of the ligand-protein complex. plos.org For example, a 100-nanosecond MD simulation can reveal whether a ligand remains stably bound in the active site of a protein or if it dissociates. plos.org Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. plos.org

Studies on curcumin (B1669340) analogues as potential inhibitors for SARS-CoV-2 have utilized MD simulations to understand the stability of the protein-ligand complex, analyzing the number of hydrogen bonds formed and the distance between interacting residues over time. nih.gov A similar approach for this compound would provide valuable insights into its potential as a ligand for various biological targets.

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov Techniques such as DFT and post-Hartree-Fock methods can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

For this compound, quantum chemical calculations can predict its ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding constants, which are then converted to chemical shifts. nih.gov The accuracy of these predictions can be improved by considering solvent effects, either through implicit models like the Polarizable Continuum Model (PCM) or by including explicit solvent molecules in the calculation. nih.govresearchgate.net

Similarly, the IR spectrum of this compound can be simulated by calculating its vibrational frequencies. These calculations help in assigning the vibrational modes observed in experimental IR spectra. The NIST WebBook provides experimental IR spectra for related compounds like 3,5-dimethylbenzoic acid, which can serve as a reference for validating the computational predictions for this compound. nist.gov

Table 2: Experimental Spectroscopic Data for Related Dimethylbenzoic Acid Compounds

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)Key IR Absorption Bands (cm⁻¹)
2,5-Dimethylbenzoic acidSignals for aromatic protons, methyl protons, and carboxylic acid proton. chemicalbook.comSignals for aromatic carbons, methyl carbons, and carboxyl carbon. spectrabase.comC=O stretch (~1700), O-H stretch (~2500-3300), C-H aromatic and aliphatic stretches.
4-Hydroxy-3,5-dimethylbenzoic acidSignals for aromatic protons, methyl protons, hydroxyl proton, and carboxylic acid proton. chemicalbook.comSignals for aromatic carbons, methyl carbons, and carboxyl carbon.C=O stretch (~1680), O-H stretch (broad, ~2500-3500), C-H aromatic and aliphatic stretches.

In Silico Screening and Molecular Docking Studies with Biological Targets

In silico screening and molecular docking are powerful computational techniques used in drug discovery to identify potential drug candidates and predict their binding modes and affinities to biological targets. nih.gov These methods allow for the rapid screening of large libraries of compounds against a protein target of interest.

For this compound, these techniques could be used to explore its potential as an inhibitor of various enzymes or a ligand for different receptors. The process typically involves preparing the 3D structure of the ligand and the target protein and then using a docking algorithm to predict the most likely binding poses of the ligand within the protein's active site.

Once a docked pose is obtained, a detailed analysis of the ligand-protein interactions is performed. This involves identifying the key amino acid residues in the protein's active site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges, and π-stacking). nih.gov

A study on 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors utilized molecular docking to predict binding modes and generated protein-ligand interaction fingerprints to visualize the key interactions. nih.gov The study found that interactions with residues such as Arg105, Tyr102, and Gly224 were crucial for the inhibitory activity. nih.gov A similar interaction profiling for this compound with various targets would reveal its potential binding mechanisms and guide the design of more potent derivatives.

Molecular docking programs often provide a scoring function that estimates the binding affinity (e.g., in kcal/mol) of the ligand to the protein. nih.gov While these scores are approximations, they are useful for ranking different compounds and prioritizing them for further experimental testing.

By systematically modifying the structure of this compound (e.g., by adding or modifying functional groups) and docking these derivatives into the target protein, it is possible to predict how these changes affect the binding affinity. This in silico structure-activity relationship (SAR) study can guide the synthesis of new derivatives with improved potency. For example, a study on benzoic acid derivatives as potential SARS-CoV-2 inhibitors used docking scores to suggest promising candidates for further development. nih.govnih.gov

Exploration of Biological Activities and Molecular Mechanisms of 3 Hydroxy 2,5 Dimethylbenzoic Acid and Its Derivatives

Anti-Inflammatory Potential and Related Pathways

The substitution of a benzene (B151609) ring with hydroxyl groups has been shown to enhance anti-inflammatory properties. nih.gov While direct studies on the anti-inflammatory mechanisms of 3-Hydroxy-2,5-dimethylbenzoic acid are limited, research on related hydroxybenzoic acid derivatives provides significant insights into their potential pathways. For instance, some phenolic acids are known to inhibit the production of pro-inflammatory cytokines and modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway. nih.gov

A derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells. nih.govresearchgate.net LX007 was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of their regulatory genes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, it significantly attenuated the LPS-induced production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF-α). nih.govresearchgate.net Mechanistically, these effects were attributed to the suppression of the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of NF-κB p65. nih.govresearchgate.net

Another related compound, 2′,5′-Dihydroxyacetophenone (DHAP), has been shown to alleviate cytokine storms by inhibiting the production of inflammatory factors like IL-1β, IL-6, and NO. xiahepublishing.com DHAP appears to exert its anti-inflammatory effects by increasing the protein stability of Hdac1, which in turn decreases the acetylation level of p65 and inhibits the activation of the NF-κB signaling pathway. xiahepublishing.com Similarly, derivatives of 3,5-dihydroxycinnamic acid have exhibited pronounced anti-inflammatory effects by reducing the synthesis of TNF-α, IL-1β, and IL-6, and by inhibiting the production of COX-2-catalyzed PGE2 and 5-lipoxygenase. nih.gov

These findings on related hydroxybenzoic acid derivatives suggest that this compound may also possess anti-inflammatory properties, potentially acting through the inhibition of pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. However, direct experimental validation on this specific compound is needed.

Antimicrobial Efficacy Against Pathogenic Microorganisms

Antibacterial Activity and Mechanisms of Action

Phenolic acids, including benzoic acid derivatives, are recognized for their antibacterial properties. nih.gov The antimicrobial action is often attributed to the acidification of the bacterial cytoplasm. The undissociated form of the acid can diffuse through the bacterial membrane, and upon entering the higher pH of the cytoplasm, it dissociates, releasing protons and anions that disrupt cellular homeostasis. The number and position of hydroxyl groups on the benzene ring are crucial in determining the antibacterial efficacy. nih.gov

A study evaluating a range of benzoic acid derivatives against pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and methicillin-resistant Staphylococcus haemolyticus (MRSH), provides a comparative context for the potential activity of this compound. In this study, a novel phenolic compound, 5-(p-hydroxybenzoyl) shikimic acid (5pHSA), demonstrated moderate antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 100 μg/mL against MRSH and E. coli. nih.gov Another compound, an ester derivative of 5pHSA, showed higher inhibitory activity against S. aureus and MRSH with a MIC of 50 μg/mL for both. nih.gov Neither compound showed significant efficacy against ESBL-producing K. pneumoniae or MRSA (MIC > 100 μg/mL). nih.gov

Another comprehensive study on various dihydroxybenzoic acids (DHB) revealed that their antimicrobial properties vary. For instance, 2,4-DHB and 3,4-DHB showed the strongest antimicrobial properties against a panel of bacteria including E. coli, Pseudomonas aeruginosa, S. aureus, Bacillus subtilis, and Salmonella enteritidis, with a MIC of 2 mg/mL. nih.gov In contrast, 2,5-DHB and 2,6-DHB showed a MIC of 3 mg/mL against E. coli, B. subtilis, and S. enteritidis, while 2,3-DHB had the lowest antimicrobial properties with a MIC of 5 mg/mL against the tested microorganisms. nih.gov

While specific MIC values for this compound are not available in the reviewed literature, the data from related compounds suggest it may possess antibacterial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Dihydroxybenzoic Acid Isomers Against Various Bacteria

Compound Escherichia coli (mg/mL) Pseudomonas aeruginosa (mg/mL) Staphylococcus aureus (mg/mL) Bacillus subtilis (mg/mL) Salmonella enteritidis (mg/mL)
2,3-DHB 5 5 5 5 5
2,4-DHB 2 2 2 2 2
2,5-DHB 3 5 5 3 3
2,6-DHB 3 4 5 3 3
3,4-DHB 2 2 2 2 2
3,5-DHB 2 3 2 2 2

Data sourced from Kalinowska et al. (2021). nih.gov

Antifungal and Antialgal Properties

The antifungal potential of hydroxybenzoic acid derivatives has been investigated against various pathogenic fungi. A study on 3,4,5-trihydroxybenzoic acid (gallic acid) demonstrated its antifungal activity against medically important fungi, particularly dermatophytes. xiahepublishing.com For Trichophyton sp. and Epidermophyton floccosum, the MIC was 32 μg/mL, while for Microsporum species, it was 64 μg/mL. xiahepublishing.com Against Candida species, the MICs were generally higher, with C. tropicalis being the least sensitive (MIC = 512 μg/mL). xiahepublishing.com The acetylated derivative, 3,4,5-tris(acetyloxy)benzoic acid, showed lower inhibitory activity. xiahepublishing.com

In another study, several dihydroxybenzoic acid isomers were tested against Candida albicans. 2,4-DHB, 3,4-DHB, and 3,5-DHB were the most potent, with a MIC of 2 mg/mL. nih.gov 2,5-DHB and 2,6-DHB had a MIC of 5 mg/mL and 4 mg/mL against P. aeruginosa, respectively, and 2,3-DHB showed the weakest activity with a MIC of 5 mg/mL against most tested microorganisms, including C. albicans. nih.gov

From a different perspective, some benzoic acid derivatives have shown strong antifungal activity against plant pathogenic fungi. For instance, certain synthetic derivatives of benzoic acid exhibited potent activity against Moniliophthora roreri, a cocoa phytopathogen, with IC50 values as low as 3.0 ± 0.8 µM. researchgate.net

Information regarding the antialgal properties of this compound is scarce. One study noted that p-Hydroxybenzoic acid can stimulate the growth of the freshwater green alga Pseudokirchneriella subcapitata, indicating that not all hydroxybenzoic acids are inhibitory to algae. mdpi.com

**Table 2: Minimum Inhibitory Concentration (MIC) of Dihydroxybenzoic Acid Isomers Against *Candida albicans***

Compound MIC (mg/mL)
2,3-DHB 5
2,4-DHB 2
2,5-DHB -
2,6-DHB -
3,4-DHB 2
3,5-DHB 2
3,4,5-THB 6

Data for DHB isomers sourced from Kalinowska et al. (2021). nih.gov Data for 3,4,5-THB sourced from the same study. Note: '-' indicates data not provided for C. albicans in the source for 2,5-DHB and 2,6-DHB.

Antioxidant Properties and Reactive Oxygen Species Scavenging

Phenolic compounds, including hydroxybenzoic acids, are well-known for their antioxidant activities, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The number and position of these hydroxyl groups significantly influence their antioxidant capacity. nih.gov

Studies on dihydroxybenzoic acid (DHB) isomers provide valuable insights. In the Ferric Reducing Antioxidant Power (FRAP) assay, 2,5-dihydroxybenzoic acid (2,5-DHB, gentisic acid) exhibited the strongest antioxidant capacity among the tested DHBs, with a value of 236.00 µM Fe²⁺. nih.gov In the Cupric Reducing Antioxidant Capacity (CUPRAC) assay, 3,4,5-trihydroxybenzoic acid (gallic acid) showed the highest activity, followed by 2,5-DHB. nih.gov

The radical scavenging activity of DHB isomers has also been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Gallic acid was found to have the highest DPPH radical scavenging activity (IC50 = 2.42 ± 0.08 μM), followed by 2,5-DHB. nih.gov The order of increasing antioxidant potential in the DPPH assay was determined as: 2,4-DHB < 3,5-DHB < 2,6-DHB < 2,3-DHB < 3,4-DHB < 2,5-DHB < 3,4,5-THB. nih.gov Dihydroxybenzoic acids with hydroxyl groups in the ortho and para positions relative to the carboxyl group, such as 2,5-DHB, generally show stronger activity against superoxide (B77818) radicals compared to those with meta-positioned hydroxyl groups. nih.gov

While direct antioxidant data for this compound is not available, the strong performance of its isomer, 2,5-dihydroxybenzoic acid, in various antioxidant assays suggests that it may also possess significant reactive oxygen species (ROS) scavenging capabilities.

Table 3: Antioxidant Activity of Dihydroxybenzoic Acid Isomers

Compound FRAP (µM Fe²⁺) CUPRAC (µM Trolox) DPPH IC₅₀ (µM)
2,3-DHB 173.79 60.83 >1000
2,5-DHB 236.00 68.77 7.96 ± 0.12
3,4-DHB 44.22 60.53 6.01 ± 0.05
3,4,5-THB 158.10 73.15 2.42 ± 0.08

Data sourced from Kalinowska et al. (2021). nih.gov

Anticancer and Antiproliferative Activities

Several hydroxybenzoic acid derivatives have demonstrated promising anticancer and antiproliferative effects. For instance, a study on a dihydroxybenzoic acid (DHBA), likely 3,4-dihydroxybenzoic acid, revealed its potential as a histone deacetylase (HDAC) inhibitor. nih.gov This inhibition of HDAC activity led to the retardation of cancer cell growth in cervical and colorectal cancer cell lines. nih.gov The study showed that DHBA treatment reduced HDAC activity by approximately 70% in HCT-116 and 68% in HCT-15 colorectal cancer cells, resulting in a 50% to 60% reduction in cell growth. nih.gov

Furthermore, some aspirin (B1665792) metabolites, which are also hydroxybenzoic acids, such as 2,5-dihydroxybenzoic acid (2,5-DHBA), have been shown to inhibit the proliferation of HCT-116 and HT-29 colon cancer cells. nih.gov An extract of Hibiscus rosa-sinensis containing gentisic acid (2,5-DHB) was reported to inhibit ornithine decarboxylase (ODC), a rate-limiting enzyme in tumor promotion. nih.gov

Derivatives of 3-hydroxybenzoic acid have also been investigated for their cytotoxic effects. Magnesium analogues of 3-hydroxybenzoate (3-HBMg) and 4-hydroxybenzoate (B8730719) (4-HBMg) showed dose-dependent growth inhibition in HT-1080 human fibrosarcoma cells. nih.gov

Modulation of Molecular Pathways in Cancer Progression

The anticancer effects of hydroxybenzoic acid derivatives are often mediated through the modulation of key molecular pathways involved in cancer progression, such as apoptosis and cell cycle regulation.

The HDAC inhibitor DHBA was found to induce apoptosis in colon cancer cells by triggering the activation of caspase-3. nih.gov Treatment of HCT-116 and HCT-15 cells with DHBA resulted in a significant, dose-dependent increase in caspase-3 levels, confirming its pro-apoptotic potential. nih.gov The induction of apoptosis by DHBA was also associated with an increase in cellular reactive oxygen species (ROS). nih.gov Furthermore, DHBA was observed to arrest the cell cycle at the G2/M phase and increase the sub-G0/G1 cell population, which is indicative of apoptotic cells. nih.gov

Similarly, magnesium derivatives of 3-hydroxybenzoic acid induced apoptosis in HT-1080 cells by increasing the levels of caspase-3 and p53, and the pro-apoptotic protein Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov A derivative of resveratrol, 3′-Hydroxy-3,4,5,4′-tetramethoxy-stilbene, has been shown to inhibit the proliferation of ovarian cancer cells by increasing the expression of the tumor suppressor KLF4 and decreasing the expression of the pro-proliferative transcription factor SOX4. nih.gov

While these studies highlight the potential of the hydroxybenzoic acid scaffold in cancer therapy, further research is required to specifically elucidate the anticancer mechanisms of this compound and its ability to modulate these critical cancer pathways.

Table 4: Effects of Dihydroxybenzoic Acid (DHBA) on Colorectal Cancer Cells

Cell Line HDAC Inhibition (%) Growth Retardation (%) Caspase-3 Induction (Fold Change)
HCT-116 70 ~50-60 ~5.5
HCT-15 68 ~50-60 ~2.5

Data sourced from Thangasamy et al. (2018). nih.gov

Inhibition of Specific Enzymes (e.g., EGFR Tyrosine Kinase, Tyrosinase, Cholinesterase)

Derivatives of hydroxybenzoic acid have demonstrated notable inhibitory effects against several key enzymes implicated in disease pathogenesis.

EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a crucial target in cancer therapy due to its role in cell proliferation and survival. researchgate.net Certain hydroxybenzoic acid derivatives have been identified as potential allosteric inhibitors of this enzyme, offering an advantage over traditional ATP-competitive inhibitors that can be susceptible to chemoresistance. researchgate.net For example, a novel 4'-hydroxybiphenyl-4-carboxylic acid derivative, compound S4, showed potent inhibitory effects on EGFR tyrosine kinase, comparable to the established drug erlotinib (B232). researchgate.net Another study highlighted compound W4, which also targeted EGFR TK in the A549 lung cancer cell line. researchgate.net The inhibitory action of these compounds often leads to cell cycle arrest and apoptosis in cancer cells. researchgate.net

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest for treating skin hyperpigmentation disorders. nih.gov Benzaldehyde derivatives, a related class of compounds, are known to inhibit tyrosinase by forming a Schiff base with a primary amino group within the enzyme's structure. nih.gov Furthermore, it is suggested that the carboxyl group in benzoate (B1203000) structures can chelate the essential Cu2+ cofactor of tyrosinase, thereby impeding its function. nih.gov Studies on various benzoic acid derivatives have shown their potential to interfere with tyrosinase activity, highlighting a mechanism for their application in cosmetic and medicinal fields for skin-related conditions. nih.gov

Cholinesterase: While direct inhibition of cholinesterase by this compound is not extensively documented in the provided context, the broader family of phenolic and benzoic acid derivatives is known for a wide array of biological activities, which often includes investigation into enzyme inhibition relevant to neurodegenerative diseases.

In Vitro Cytotoxicity Assessments on Cancer Cell Lines

The cytotoxic potential of hydroxybenzoic acid derivatives against various cancer cell lines has been a significant area of research. These studies are crucial for the early stages of drug discovery, providing a means to identify and optimize lead compounds. scholarsresearchlibrary.com

Novel synthetic derivatives have shown promising results. For instance, a series of 4'-hydroxybiphenyl-4-carboxylic acid derivatives demonstrated cytotoxicity against HCT-116 colorectal cancer cells, A549 lung cancer cells, and HeLa cervical cancer cells. researchgate.net Compound S4 was particularly effective against HCT-116 cells, with an IC50 value comparable to erlotinib. researchgate.net Similarly, compound W4 exhibited selective and potent cytotoxicity against the A549 lung cancer cell line, with an IC50 value of 0.4 µM, which was 20-fold lower than that of erlotinib (7.3 µM). researchgate.net

Another study on 5-hydroxybenzothiophene derivatives, which share a hydroxylated aromatic core, identified compound 16b as a potent inhibitor with broad-spectrum anticancer activity against HCT-116, A549, U87MG, and HeLa cells. nih.gov The highest growth inhibition was observed in the U87MG glioblastoma cells, with an IC50 of 7.2 μM. nih.gov The mechanism of action for these compounds often involves inducing cell cycle arrest, typically at the G2/M phase, and triggering apoptosis. researchgate.netnih.gov

It is noteworthy that some derivatives exhibit selectivity, showing significant cytotoxicity against cancer cells while having a weaker effect on non-cancerous cell lines. For example, certain triazene (B1217601) derivatives were potent against eight different cancer cell lines while being less toxic to the normal HUVEC cell line. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Hydroxybenzoic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
Compound W4A549 (Lung)0.4Erlotinib7.3
Compound S4HCT-116 (Colorectal)Comparable to ErlotinibErlotinibN/A
Compound 16bU87MG (Glioblastoma)7.2N/AN/A

Anti-Sickling Properties and Hemoglobin Modulation

Benzoic acid derivatives have emerged as a promising class of compounds for the management of sickle cell disease (SCD). nih.govresearchgate.net The primary pathology of SCD involves the polymerization of deoxygenated sickle hemoglobin (deoxyHbS), which leads to red blood cell sickling. nih.govfrontiersin.org Certain aromatic aldehydes and related benzoic acid derivatives can modulate hemoglobin's oxygen affinity, stabilizing the high-oxygen-affinity state (R-state) and thereby preventing polymerization. nih.govresearchgate.net

These agents can interact with the hemoglobin molecule in several ways. Some, like the aromatic aldehyde 5-hydroxymethyl-2-furfural (5-HMF), form a reversible covalent Schiff-base with the N-terminal α-Val1 amines of the two hemoglobin α-chains. nih.gov This binding allosterically increases oxygen affinity, which has been shown to reduce hypoxia-induced sickling. frontiersin.orgresearchgate.net

Studies have shown that compounds such as 3,5-dimethoxy-4-hydroxybenzoic acid can significantly inhibit the polymerization of HbS, likely through direct interaction with the hemoglobin molecules. nih.gov Mathematical modeling has also predicted the anti-sickling activity of various synthetic benzoic acid derivatives, including para-substituted toluic, aminobenzoic, and halogenated benzoic acids. researchgate.net The anti-sickling properties of these compounds may also be linked to their antioxidant capabilities, although some research suggests the primary mechanism is direct hemoglobin modulation. researchgate.netfrontiersin.org

Other Reported Biological Activities (e.g., Nematicidal, Antiviral, Hypoglycemic, Anti-platelet Aggregating)

Beyond their effects on cancer cells and sickle hemoglobin, derivatives of this compound have been associated with a variety of other biological activities.

Nematicidal Activity: Certain analogues of 3-acyltetramic acid, which can be structurally related to benzoic acid derivatives, have demonstrated potent nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus. nih.govresearchgate.net Compounds with specific acyl chain lengths showed greater than 90% nematicidal activity at a concentration of 10 μg/mL. nih.gov This suggests potential applications in agriculture and forestry for pest control. nih.govresearchgate.net

Antiviral Activity: A newly synthesized benzoic acid derivative, NC-5, was found to possess significant antiviral activity against influenza A viruses, including oseltamivir-resistant strains. nih.gov NC-5 inhibited the neuraminidase activity of the virus, which is crucial for its release from infected cells, and suppressed the expression of viral proteins. nih.gov The compound showed potent anti-influenza activity both in vitro and in vivo, making it a promising candidate for further development. nih.gov

Hypoglycemic Activity: While direct evidence for this compound is limited, the broader class of phenolic compounds and their derivatives has been investigated for hypoglycemic effects. nih.gov For instance, certain marine-derived bromophenols have shown α-glucosidase inhibitory activity, an important mechanism for controlling postprandial hyperglycemia in diabetic patients. nih.gov The investigation of such compounds is part of a larger effort to identify new therapeutic agents for managing diabetes mellitus. nih.gov

Anti-platelet Aggregating Activity: Several benzoic acid derivatives have been shown to inhibit platelet aggregation. For example, 2,3-dihydroxybenzoic acid inhibits the second wave of platelet aggregation, serotonin (B10506) release, and malonaldehyde production in a concentration-dependent manner. nih.gov This effect is thought to be mediated through the termination of free radical reactions. nih.gov Similarly, the enantiomers of 2-(2-hydroxypropanamido) benzoic acid (R-/S-HPABA) have demonstrated significant inhibition of platelet aggregation induced by various agents like ADP, collagen, and arachidonic acid. nih.govplos.orgsemanticscholar.org These compounds may exert their effect by inhibiting cyclooxygenase-1 (COX-1), leading to reduced production of thromboxane (B8750289) A2. semanticscholar.org

Structure Activity Relationship Sar and Structure Target Relationship Str Studies of 3 Hydroxy 2,5 Dimethylbenzoic Acid Analogs

Systematic Modification of the Benzoic Acid Scaffold to Elucidate Pharmacophores

The foundational structure of 3-hydroxy-2,5-dimethylbenzoic acid offers a versatile scaffold for chemical modification. The term "pharmacophore" refers to the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. pharmacophorejournal.com Identifying these pharmacophores is a critical step in drug discovery. pharmacophorejournal.comnih.gov

Systematic modifications of the benzoic acid core have been instrumental in defining the pharmacophoric elements. These modifications typically involve altering the substituents on the aromatic ring, modifying the carboxylic acid group, and changing the position of the hydroxyl group. For instance, studies on various benzoic acid derivatives have revealed that the relative positions of the hydroxyl and carboxyl groups are crucial for certain biological activities, such as antioxidant capacity. wiserpub.com Research on chalcone (B49325) derivatives, which share a common structural motif with benzoic acid derivatives, has shown that even simple, structurally non-complex compounds can exhibit significant biological activity, such as the inhibition of nuclear factor kappa B (NF-κB). nih.gov This suggests that for some therapeutic targets, a complex molecular architecture is not a prerequisite for potent bioactivity. nih.gov

The process of elucidating pharmacophores often involves synthesizing a series of analogs where one part of the molecule is systematically changed. For example, in the study of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, a series of twenty-two derivatives were synthesized to identify the key features for antimicrobial activity. nih.gov This systematic approach allows for the mapping of the chemical space and the identification of the most critical functional groups and their optimal spatial arrangement for interaction with a biological target. nih.gov

Impact of Substituent Position and Nature on Biological Efficacy

The position and chemical nature of substituents on the benzoic acid ring profoundly influence the biological efficacy of the analogs. The electronic properties (electron-donating or electron-withdrawing), steric bulk, and lipophilicity of the substituents can all modulate the molecule's interaction with its biological target.

For instance, in a study of dihydroxybenzoic acid derivatives, a clear relationship was demonstrated between the position of the hydroxyl groups and the antioxidant capacity of the compounds. wiserpub.com The study found that only the electron-donor derivatives exhibited significant antioxidant activity, highlighting the importance of the electronic nature of the substituents. wiserpub.com Similarly, in the context of chalcone-based NF-κB inhibitors, the substitution pattern on the aromatic rings was found to be a key determinant of their inhibitory potency. nih.gov

The impact of substituents is not limited to direct interactions with the target. They can also affect the molecule's pharmacokinetic properties, such as its ability to cross cell membranes. In the development of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides as antimicrobial agents, specific substitutions, such as trifluoromethyl and chloro groups, at particular positions on the phenyl ring led to submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The following table summarizes the impact of different substituents on the biological activity of benzoic acid analogs based on findings from various studies.

Substituent Position Effect on Biological Activity Reference Compound Class
Hydroxyl (-OH)VariesCrucial for antioxidant activity; position impacts efficacy. wiserpub.comDihydroxybenzoic acids
Methoxy (-OCH3)3, 4, 5Potent NF-κB inhibition. nih.govChalcones
Trifluoromethyl (-CF3)3, 5Submicromolar activity against MRSA. nih.govN-aryl-3-hydroxynaphthalene-2-carboxamides
Chloro (-Cl)2Submicromolar activity against MRSA. nih.govN-aryl-3-hydroxynaphthalene-2-carboxamides
Bromo (-Br)4Activity against M. tuberculosis. nih.govN-aryl-3-hydroxynaphthalene-2-carboxamides

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. iomcworld.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs and reducing the need for extensive experimental screening. mdpi.com

The process of developing a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and hydrophobic parameters (e.g., logP). Finally, a statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.com

For example, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to series of aryloxypropanolamine compounds to understand their selectivity for the β3-adrenergic receptor. mdpi.com These models provide 3D contour maps that visualize the regions around the molecules where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups would enhance or decrease biological activity. mdpi.com Such insights are invaluable for the rational design of new derivatives. mdpi.com

The predictive power of QSAR models relies heavily on the quality of the initial dataset and the statistical validation of the model. mdpi.com A well-validated QSAR model can be a powerful tool in predictive biology, accelerating the discovery of new drug candidates. mdpi.com

Rational Design and Synthesis of Novel this compound Derivatives with Enhanced Bioactivity

The insights gained from SAR, STR, and QSAR studies provide a solid foundation for the rational design and synthesis of novel this compound derivatives with enhanced biological activity. mdpi.com Rational drug design is an iterative process that involves designing a molecule based on a known biological target, synthesizing it, and then testing its activity. The results of the biological testing are then used to refine the design of the next generation of compounds.

The synthesis of these novel derivatives often involves multi-step chemical reactions. For instance, the synthesis of novel 3-hydroxybenzoic acid hybrid derivatives has been achieved through esterification reactions using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). rasayanjournal.co.in Similarly, the synthesis of chalcone analogs often involves an aldol (B89426) condensation as the key step. nih.gov The development of efficient and cost-effective synthetic routes is a crucial aspect of this process. rasayanjournal.co.in

The ultimate goal of this rational design and synthesis cycle is to develop compounds with improved potency, selectivity, and pharmacokinetic properties. For example, the design of novel 1,3,4-oxadiazole (B1194373) derivatives linked to a 3,4,5-trihydroxyphenyl moiety was guided by the principle of combining known antioxidant pharmacophores to create new compounds with enhanced activity. researchgate.net This approach of "molecular hybridization" has proven to be a successful strategy in drug discovery.

The following table provides examples of rationally designed derivatives and their targeted biological activities.

Derivative Class Design Strategy Targeted Biological Activity Key Synthetic Method
3-Hydroxybenzoic acid hybrid estersCombinatorial synthesis to generate hybrid molecules. rasayanjournal.co.inAntibacterial. rasayanjournal.co.inDCC/DMAP mediated esterification. rasayanjournal.co.in
Chalcone analogsModification of substitution patterns on aromatic rings. nih.govNF-κB inhibition, anticancer. nih.govAldol condensation. nih.gov
5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazolesMolecular hybridization of antioxidant pharmacophores. researchgate.netAntioxidant. researchgate.netMulti-step synthesis involving formation of the oxadiazole ring. researchgate.net
2,5-dihydropyrrole formyl hydroxyamino derivativesStructure-based design targeting a specific enzyme.Antibacterial (Peptide deformylase inhibitors). nih.govMulti-step organic synthesis. nih.gov
2-Hydroxypyrrolobenzodiazepine-5,11-dione analoguesHybrid of phenolic acid, dipeptide, and borneol moieties. nih.govAngiotensin Converting Enzyme (ACE) inhibition. nih.govMulti-step synthesis. nih.gov

Applications and Advanced Materials Incorporating 3 Hydroxy 2,5 Dimethylbenzoic Acid

Role as a Chemical Intermediate in Complex Organic Synthesis

3-Hydroxy-2,5-dimethylbenzoic acid serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for a variety of chemical transformations, making it a versatile building block for chemists. While specific, large-scale industrial syntheses using this exact compound are not widely documented in public literature, the synthesis of closely related compounds provides a clear indication of its potential.

For instance, a general procedure for the preparation of substituted benzoic acids, such as 2,5-dimethylbenzoic acid, has been described. orgsyn.org This method involves the reaction of a substituted benzene (B151609) derivative with oxalyl chloride and anhydrous aluminum chloride. orgsyn.org This suggests that this compound could likely be synthesized or utilized in similar carboxylation or acylation reactions, serving as a precursor to a wide array of more complex substituted aromatic compounds. The presence of the hydroxyl and carboxylic acid groups offers multiple reaction sites for esterification, etherification, and amide bond formation, further expanding its utility as an intermediate. A patent for the production of 3,5-dimethylbenzoic acid also highlights its role as an important organic synthesis intermediate. google.comgoogle.com

Table 1: Related Substituted Benzoic Acids and their Synthesis

Compound NamePrecursorKey ReagentsReference
2,5-dimethylbenzoic acidMesitylene (B46885)Oxalyl chloride, Anhydrous aluminum chloride orgsyn.org
Mesitoic acidMesityleneOxalyl chloride, Anhydrous aluminum chloride orgsyn.org
3,5-dimethylbenzoic acidMesityleneNitric acid prepchem.com
3,5-dimethylbenzoic acidMesityleneComposite catalyst, Paraformaldehyde, Oxygen google.com

Potential in Pharmaceutical Lead Compound Development

The scaffold of substituted benzoic acids is a recurring motif in medicinal chemistry, with many derivatives exhibiting a range of biological activities. While direct pharmacological studies on this compound are limited, research on analogous compounds underscores its potential for the development of new therapeutic agents.

Substituted benzoic acid derivatives have been investigated as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy. nih.gov Researchers designed a 2,5-substituted benzoic acid scaffold that demonstrated equipotent binding to both Mcl-1 and Bfl-1. nih.gov This work highlights the potential for a compound like this compound to serve as a foundational structure for the design of novel anticancer agents. The specific substitution pattern on the benzene ring is crucial for binding affinity and selectivity. nih.gov

Furthermore, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antimicrobial and anticancer properties, demonstrating that substituted hydroxyphenyl moieties can be key to biological activity.

Table 2: Examples of Biologically Active Substituted Benzoic Acid Derivatives

Compound ClassBiological Target/ActivityTherapeutic PotentialReference
2,5-substituted benzoic acidsMcl-1 and Bfl-1 inhibitorsCancer nih.gov
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesAntimicrobial, AnticancerInfectious diseases, Cancer

Integration into Functional Materials (e.g., Liquid Crystals, Fire Retardants, Polyurethane Modifiers)

The unique molecular structure of this compound makes it a candidate for incorporation into various functional materials, where its properties can be harnessed to create advanced technologies.

Liquid Crystals: Research has been conducted on photosensitive bent-core liquid crystals based on methyl-substituted 3-hydroxybenzoic acid. tandfonline.com These studies have shown that the number and position of substituents on the molecular core significantly influence the mesomorphic properties of the materials, leading to the formation of either non-polar or polar smectic C phases. tandfonline.com The ability of such compounds to self-assemble into ordered structures makes them suitable for applications in displays, sensors, and other optical devices. tandfonline.com The derivatives of benzoic acid are commonly used for the development of liquid crystal materials through hydrogen bonding interactions.

Fire Retardants: Substituted benzoic acids, particularly polyhydroxybenzoic acids, have been explored as precursors for phosphorus-based flame retardants. nih.gov While not specifically mentioning the 3-hydroxy-2,5-dimethyl variant, the general principle involves the conversion of the hydroxyl groups into phosphorus esters, such as phosphonates and phosphates. These phosphorus-containing compounds have shown good flame retardancy at low loadings in materials like epoxy resins. nih.gov The presence of hydroxyl groups on the aromatic ring, as in this compound, makes it a plausible candidate for similar modifications to impart fire-retardant properties to polymers.

Polyurethane Modifiers: A patent related to the production of 3,5-dimethylbenzoic acid, a structurally similar compound, mentions its utility in improving the hardening speed of polyurethanes and shortening demolding times. google.com This suggests that this compound could potentially act as a modifier in polyurethane systems, possibly through the reaction of its hydroxyl or carboxylic acid group with the isocyanate or polyol components of the polyurethane, or by acting as a catalyst or an acid scavenger. Non-isocyanate polyurethanes (NIPUs) are also a growing area of research, offering more sustainable alternatives to traditional polyurethanes. nih.gov

Table 3: Potential Applications in Functional Materials

Material TypePotential Role of this compoundKey Structural FeatureReference
Liquid CrystalsCore unit for bent-core liquid crystalsSubstituted benzoic acid structure tandfonline.com
Fire RetardantsPrecursor for phosphorus-based flame retardantsHydroxyl group nih.gov
PolyurethanesHardening accelerator, modifierCarboxylic acid and hydroxyl groups google.com

Applications in Agrochemicals

Benzoic acid and its derivatives have established applications in the agrochemical industry as herbicides and plant growth regulators. google.com Chloro-substituted benzoic acids, for example, have been studied for their residual herbicidal activity in soil for controlling weeds like field bindweed. cambridge.org

While specific studies on the agrochemical properties of this compound are not prevalent, the general activity of substituted benzoic acids suggests its potential in this sector. Benzoic acid itself is used as a multi-purpose insecticide and fungicide. google.com Furthermore, some organic acids, including benzoic acid, can influence plant growth and development by affecting nutrient uptake and chlorophyll (B73375) content. nih.gov The specific substitution pattern of this compound could lead to selective herbicidal or fungicidal activity, or it could be used as a building block for more complex agrochemical active ingredients. A patent for a benzoic acid herbicide composition indicates the broad applicability of substituted benzoic acids in this field. google.com

Environmental Fate and Degradation Pathways of 3 Hydroxy 2,5 Dimethylbenzoic Acid

Biotransformation and Microbial Degradation Studies

The role of microorganisms in the breakdown of aromatic compounds is a cornerstone of environmental bioremediation. Hydroxybenzoic acids, as a class, are recognized as key intermediates in the microbial degradation of various aromatic substances. jmicrobiol.or.krresearchgate.net Microorganisms typically catabolize these compounds by introducing hydroxyl groups onto the benzene (B151609) ring, which facilitates subsequent ring cleavage by dioxygenase enzymes. jmicrobiol.or.krresearchgate.net This hydroxylation is a critical step for destabilizing the aromatic nucleus, making it susceptible to further degradation into components that can enter central metabolic pathways like the TCA cycle. jmicrobiol.or.krresearchgate.net

While specific studies on the microbial degradation of 3-Hydroxy-2,5-dimethylbenzoic acid are not extensively detailed in the provided search results, the general principles of hydroxybenzoic acid degradation by common soil and water bacteria, such as Pseudomonas and Bacillus species, are well-established. jmicrobiol.or.krresearchgate.net These microorganisms are known to possess diverse metabolic pathways for breaking down such compounds. jmicrobiol.or.krresearchgate.net The degradation of a related compound, 3-phenoxybenzoic acid, by Pseudomonas pseudoalcaligenes highlights the potential for microbial breakdown of substituted benzoic acids in soil environments. nih.gov The efficiency of this degradation can be influenced by environmental factors such as the presence of nutrients like nitrogen and phosphorus. nih.gov

The process of microbial biotransformation is also utilized in laboratory and industrial settings to produce metabolites of interest. nih.gov For instance, whole-cell microbial systems can be used to generate hydroxylated derivatives of various parent compounds. nih.gov

Table 1: Microbial Genera Involved in the Degradation of Aromatic Acids

Microbial GenusRole in DegradationReference
PseudomonasPrincipal degrader of hydroxybenzoic acids in soil and water. jmicrobiol.or.krresearchgate.net
BacillusKey component of microflora in soil and water environments, involved in degrading hydroxybenzoic acids. jmicrobiol.or.krresearchgate.net
SphingomonasImplicated in the degradation of related compounds like 3-phenoxybenzoic acid. researchgate.net
AspergillusFungal species capable of degrading 3-phenoxybenzoic acid. researchgate.net

Photodegradation Pathways in Aqueous and Soil Environments

Photodegradation, the breakdown of compounds by light, is a significant environmental fate process. In aqueous environments, the photochemical transformation of contaminants can be facilitated by dissolved organic matter (DOM), which produces reactive intermediates like hydroxyl radicals. rsc.org

Studies on model compounds such as hydroxybenzoic acids indicate their importance in the photochemical production of hydroxylating species from DOM. rsc.org However, research also suggests that the hydroxylating intermediate produced from the photolysis of hydroxybenzoic acids may not be the hydroxyl radical itself, but a different reactive species. rsc.org The degradation of p-hydroxybenzoic acid in aqueous solutions has been investigated using various advanced oxidation processes, including UV/H₂O₂/O₃/Fe²⁺ systems, which have shown effective removal rates. researchgate.net

While direct studies on the photodegradation of this compound in soil are not available in the search results, the principles of photolysis in such matrices would likely involve similar mechanisms, influenced by the soil composition and the presence of photosensitizing substances.

Hydrolysis and Chemical Stability in Environmental Matrices

The chemical stability of a compound, including its resistance to hydrolysis, is a key factor in its environmental persistence. This compound is expected to be mobile in the environment due to its water solubility. fishersci.com Information regarding its specific hydrolysis rates and stability in different environmental matrices like water and soil is limited in the provided search results. However, general information on related compounds can provide some insight. For instance, the stability of benzoic acid derivatives is influenced by factors such as pH and the presence of other chemical species.

Ecological Impact and Environmental Risk Assessment Methodologies

Assessing the ecological impact of a chemical involves evaluating its potential to cause harm to environmental organisms. While a detailed ecological risk assessment for this compound is not available, information on related compounds can be indicative. For example, 4-hydroxybenzoic acid is considered to have a low potential risk for the environment due to its ready biodegradability and low bioaccumulation potential. oecd.org The toxicity of 4-hydroxybenzoic acid to various aquatic organisms was found to be relatively low. oecd.org

The environmental risk of a substance is often evaluated using fugacity models, which predict its distribution in different environmental compartments such as air, water, and soil. oecd.org For a substance like 4-hydroxybenzoic acid, which is used in closed systems, the primary release to the environment is expected to be from production sites into the water phase. oecd.org

Emerging Research Directions and Future Perspectives on 3 Hydroxy 2,5 Dimethylbenzoic Acid

Advanced Drug Delivery Systems for 3-Hydroxy-2,5-dimethylbenzoic Acid Derivatives

The development of advanced drug delivery systems for derivatives of this compound represents a significant frontier in enhancing their potential therapeutic efficacy. While specific research on this compound is nascent, the broader field of drug delivery provides a framework for future investigations. The goal is to improve bioavailability, target specific sites within the body, and control the release of active agents derived from the parent compound.

Future research will likely focus on encapsulating these derivatives within various nanocarriers. These systems can protect the therapeutic agent from premature degradation, improve solubility, and facilitate passage across biological membranes.

Table 1: Potential Advanced Drug Delivery Systems for this compound Derivatives

Delivery SystemPotential AdvantagesResearch Focus
Liposomes Biocompatible, can carry both hydrophilic and hydrophobic compounds.Formulation stability, targeted delivery via surface modification.
Polymeric Nanoparticles High stability, controlled and sustained release profiles.Polymer selection, particle size optimization, surface functionalization.
Micelles Effective for solubilizing poorly water-soluble compounds.Enhancing drug loading capacity, ensuring stability in vivo.
Dendrimers Well-defined structure with a high density of surface functional groups.Precise control over drug attachment and release, targeting specific cell types.

Nanotechnology Applications Incorporating the Compound

Nanotechnology offers a versatile platform for leveraging the properties of this compound at the nanoscale. nih.gov Nanoparticles (NPs) form the foundation of nanotechnology and are utilized for their adaptable chemical, biological, and physical characteristics. nih.gov Research in this area could involve incorporating the compound into nanomaterials to create novel functional materials. For instance, its integration into metal or metal oxide nanoparticles could yield materials with unique catalytic or antimicrobial properties. nih.gov

The synthesis of such nanomaterials can be achieved through various methods, including both physical and chemical approaches. nih.gov Techniques like pyrolysis, a simple and economical process, or sputtering, which involves the deposition of NPs as a thin layer, are potential methods for industrial-scale production. nih.gov

Co-crystal Formation and Supramolecular Chemistry

Co-crystal engineering is a prominent strategy in supramolecular chemistry to modify the physicochemical properties of a compound without altering its covalent structure. This approach is particularly relevant for enhancing properties such as solubility, stability, and bioavailability. The formation of co-crystals involves combining the active compound with a benign co-former through non-covalent interactions like hydrogen bonds.

While specific co-crystal studies on this compound are not extensively documented, research on structurally similar molecules provides a strong precedent. For example, co-crystals of nicorandil (B1678753) have been successfully formed with related compounds such as 3-hydroxybenzoic acid (3-HBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA). nih.gov These co-crystals demonstrated significantly improved hydrothermal stability compared to the drug alone. nih.gov The most common method for preparing co-crystals is the solvent evaporation technique, where the components are dissolved in a suitable solvent and allowed to evaporate slowly. nih.gov This suggests a viable path for developing co-crystals of this compound to improve its material properties for various applications.

Table 2: Examples of Co-formers Used with Structurally Similar Benzoic Acids

Active Pharmaceutical IngredientCo-formerResulting ImprovementReference
Nicorandil3-Hydroxybenzoic acid (3-HBA)Superior hydrothermal stability nih.gov
Nicorandil2,5-Dihydroxybenzoic acid (2,5-DHBA)Superior hydrothermal stability nih.gov
NicorandilSalicylic acid (SA)Superior hydrothermal stability nih.gov
FebuxostatPiroxicamFormation of stable 1:1 co-crystal nih.gov

Exploring Novel Biological Targets and Therapeutic Areas

Identifying new biological targets and therapeutic applications is a key area for future research into this compound and its derivatives. The investigation into the biological activities of its isomers can provide valuable clues for potential research directions. For instance, the isomer 2-hydroxy-3,5-dimethylbenzoic acid has been shown to inhibit the growth of antibiotic-resistant bacteria. cymitquimica.com It also demonstrates inhibitory activity against enzymes like alpha-amylase and α-glucosidase, which are involved in carbohydrate metabolism. cymitquimica.com

Furthermore, related chemical structures are integral to the synthesis of important antimicrobial agents. For example, derivatives of 3-quinolinecarboxylic acid, which are potent antibacterial drugs, have been synthesized using precursors like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. semanticscholar.org These findings suggest that derivatives of this compound could be explored for their potential as novel antimicrobial or metabolic-modulating agents. Future work should involve screening the compound and its synthetic analogues against a wide range of biological targets to uncover new therapeutic possibilities.

Green and Sustainable Synthesis in Industrial Scale-Up

As interest in this compound grows, developing green and sustainable methods for its industrial-scale synthesis becomes crucial. Green chemistry principles aim to reduce waste, avoid toxic substances, and improve energy efficiency in chemical manufacturing. nih.gov This contrasts with some traditional synthesis routes that may require toxic reagents or harsh conditions, such as the use of n-butyllithium at temperatures below -78°C for related molecules. semanticscholar.org

Future research in this domain will likely focus on several key strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or biodegradable alternatives.

Catalysis: Employing biocatalysts (enzymes) or heterogeneous catalysts that are highly efficient, selective, and can be easily recovered and reused. A patented method for the related 3,5-dimethylbenzoic acid utilizes a cobalt acetate (B1210297) catalyst in an acetic acid solvent, which improves the reaction's safety and yield. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow systems can offer better control over reaction parameters, improve safety, and facilitate easier scale-up. uib.no Research on synthesizing other complex molecules has shown that moving to a two-step synthesis in continuous flow can significantly increase yield and is more desirable for large-scale production. uib.no

By integrating these principles, the industrial production of this compound can be made more economically viable and environmentally friendly.

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxy-2,5-dimethylbenzoic acid, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves regioselective hydroxylation and methylation of benzoic acid derivatives. For example, esterification of precursor acids (e.g., methyl 3,5-dimethylbenzoate) followed by hydroxylation under controlled acidic/basic conditions can yield the target compound . Purity is validated via HPLC (≥97% purity) and melting point analysis (mp 222–226°C) . NMR (¹H/¹³C) and FTIR confirm structural integrity, with characteristic peaks for hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Degradation is monitored via UV-Vis spectroscopy (absorbance at λmax ~270 nm) and LC-MS to detect breakdown products. For instance, decarboxylation or esterification may occur under acidic or alkaline conditions, respectively .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural analogs?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (m/z 180.0788 for C₉H₁₀O₃). Differentiation from analogs like 2,5-dihydroxybenzoic acid is achieved via ¹H NMR: the methyl groups at positions 2 and 5 in this compound produce distinct singlet peaks at δ 2.3–2.5 ppm, absent in non-methylated analogs .

Advanced Research Questions

Q. How do microbial degradation pathways of this compound vary across bacterial species, and what metabolites are produced?

  • Methodological Answer : Rhodococcus rhodochrous N75 and Pseudomonas sp. HH35 exhibit divergent catabolic pathways. Rhodococcus converts the compound to 2,6-dimethylhydroquinone via decarboxylation, while Pseudomonas produces a cyclic tautomer of (3-methylmaleyl)acetone . Metabolite identification involves GC-MS and isotopic labeling to track carbon flow. Contradictions in pathway outcomes require strain-specific enzyme profiling (e.g., dioxygenases vs. hydrolases) .

Q. What computational strategies can predict the enzyme inhibitory potential of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with target enzymes like cyclooxygenase-2 (COX-2). The compound’s structural similarity to salicylic acid suggests competitive inhibition, validated by in vitro assays measuring IC₅₀ values . Quantum mechanical calculations (DFT) assess electron distribution in the hydroxyl-carboxyl moiety, critical for binding affinity .

Q. How can researchers resolve contradictions in reported anti-inflammatory activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, LPS concentration). Standardize protocols using RAW264.7 macrophages and ELISA for TNF-α/IL-6 quantification. Compare results across studies with meta-analysis tools (RevMan), adjusting for variables like solvent (DMSO vs. ethanol) and dosage (10–100 μM) .

Q. What environmental fate studies are relevant for assessing the ecotoxicity of this compound?

  • Methodological Answer : Conduct OECD 301B biodegradability tests: measure dissolved organic carbon (DOC) removal over 28 days in activated sludge. For ecotoxicity, use Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (OECD 201). Hydrophobicity (logP ~2.1) suggests moderate bioaccumulation potential, requiring GC-MS analysis of soil/water matrices .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate microbial degradation findings using genomic tools (e.g., PCR for cat genes in Rhodococcus vs. Pseudomonas) .
  • Experimental Design : For stability studies, include control groups with antioxidants (e.g., BHT) to isolate oxidation-driven degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-2,5-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-2,5-dimethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.